molecular formula C9H3Cl4NO2 B075846 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- CAS No. 14737-80-5

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Cat. No. B075846
CAS RN: 14737-80-5
M. Wt: 298.9 g/mol
InChI Key: OHCSZUQRNNNMRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A facile and convenient synthesis of 1H-isoindole-1,3(2H)-diones has been developed, showcasing the adaptability and efficiency of generating these compounds. The methodology involves the reaction of corresponding anhydrides with potassium cyanate or sodium thiocyanate in neutral media, leading to high yields and purity without the need for catalysts (Nikpour, Kazemi, & Sheikh, 2006). Additionally, novel hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized starting from 3-sulfolene, highlighting the versatility in producing these compounds (Tan et al., 2016).

Molecular Structure Analysis

Vibrational properties, X-ray diffraction structure, and quantum chemical calculations have been utilized to analyze the structural and conformational properties of a divalent sulfur-substituted phthalimide, providing insight into the molecular structure and confirming experimental molecular structure well with MP2/aug-cc-pVDZ method (Torrico-Vallejos et al., 2010).

Chemical Reactions and Properties

The reactivity and functional group transformations in 1H-isoindole-1,3(2H)-diones are critical for their chemical versatility. The synthesis of new polysubstituted isoindole-1,3-dione analogues demonstrates the compound's capability for further functionalization and diversification, providing a foundation for developing novel compounds with varied properties (Tan et al., 2014).

Physical Properties Analysis

Understanding the physical properties, such as solubility and melting points, is crucial for the application and processing of these compounds. The compound's characterization includes analyses like NMR, MS, and IR, aiding in the identification and confirmation of the structural integrity and purity of the synthesized compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents and the ability to undergo various chemical transformations, play a significant role in the utility of 1H-isoindole-1,3(2H)-diones in chemical synthesis and applications. For example, the palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines highlights the compound's potential in forming heterocyclic structures (Worlikar & Larock, 2008).

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Summary of Application : Isoindoline-1,3-dione derivatives are an important group of medicinal substances. In a study, nine new 1H-isoindole-1,3(2H)-dione derivatives and five potential pharmacophores were obtained .
  • Methods of Application : The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .
  • Results : The biological properties were determined in terms of their cyclooxygenase (COX) inhibitory activity. Three compounds showed greater inhibition of COX-2, three compounds inhibited COX-1 more strongly than the reference compound meloxicam .

Application in Pharmacology

  • Field : Pharmacology .
  • Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Application in Biochemistry

  • Field : Biochemistry .
  • Summary of Application : Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances. In a study, nine new 1H-isoindole-1,3(2H)-dione derivatives and five potential pharmacophores were obtained .
  • Methods of Application : The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .
  • Results : All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity. The degree of chromatin relaxation outside the cell nucleus was lower than the control after incubation with all test compounds .

Application in Natural Product Chemistry

  • Field : Natural Product Chemistry .
  • Summary of Application : The isoindole structure has attracted scientists for decades and can be found in several natural and pharmaceutical compounds .
  • Methods of Application : Incorporation of additional oxygen gives the isoindolinone (1,3-dihydro-2H-isoindole-1-one, 3) and phthalimide (1,3-dihydro-2H-isoindole-1,3-dione, 4) substitution pattern .
  • Results : The isoindole structure is found in several natural and pharmaceutical compounds .

Application in Cyclooxygenase Inhibition

  • Field : Medicinal Chemistry .
  • Summary of Application : In a study, nine new 1H-isoindole-1,3(2H)-dione derivatives and five potential pharmacophores were obtained . The biological properties were determined in terms of their cyclooxygenase (COX) inhibitory activity .
  • Methods of Application : The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . A molecular docking study was used to determine interactions inside the active site of cyclooxygenases .
  • Results : Three compounds showed greater inhibition of COX-2, three compounds inhibited COX-1 more strongly than the reference compound meloxicam . All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity .

Application in Optical Properties

  • Field : Material Science .
  • Summary of Application : Some isoindole-1,3-dione compounds have been synthesized starting from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione .
  • Methods of Application : Compounds were characterized by 1H and 13C NMR spectra, FT-IR spectroscopy, and mass spectra measurements .
  • Results : The study focused on the synthesis and characterization of these compounds .

properties

IUPAC Name

4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCSZUQRNNNMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065813
Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Molecular Weight

298.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

CAS RN

14737-80-5
Record name 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Record name 3,4,5,6-tetrachloro-N-methylphthalimide
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